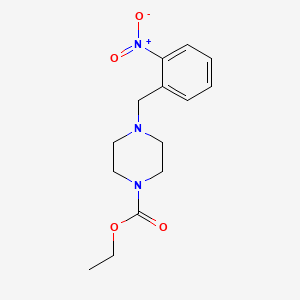![molecular formula C17H11N3O3 B5803925 4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile](/img/structure/B5803925.png)
4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile, also known as MitoBloCK-6, is a chemical compound that has gained attention in scientific research due to its potential applications in studying mitochondrial dynamics and function.
Wirkmechanismus
4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile works by inhibiting the activity of dynamin-related protein 1 (Drp1), a protein that is involved in mitochondrial fission. By inhibiting Drp1, this compound prevents mitochondrial fission and alters mitochondrial dynamics.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Inhibition of mitochondrial fission by this compound has been shown to increase mitochondrial membrane potential, decrease reactive oxygen species production, and increase ATP production. Additionally, this compound has been shown to induce autophagy and inhibit apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile has several advantages for lab experiments. It is a potent and specific inhibitor of Drp1, allowing for precise control over mitochondrial dynamics. Additionally, this compound is membrane-permeable, making it easy to administer to cells. However, this compound has limitations as well. It has been shown to have cytotoxic effects at high concentrations, limiting its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile in scientific research. One potential application is the study of mitochondrial dynamics in cancer cells, as altered mitochondrial dynamics have been implicated in cancer progression. Additionally, this compound could be used to study the effects of mitochondrial fission inhibition in neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to determine the optimal concentration and duration of this compound treatment to minimize cytotoxic effects while still achieving the desired inhibition of mitochondrial fission.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in studying mitochondrial dynamics and function. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has the potential to be a valuable tool in studying mitochondrial dynamics and function in a variety of cellular processes and diseases.
Synthesemethoden
The synthesis of 4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile involves several steps, including the reaction between 4-methoxy-3-nitrobenzaldehyde and malononitrile to form 4-methoxy-3-nitrostyrene, which is then reacted with benzyl bromide to form 4-methoxy-3-(phenylmethyl)nitrostyrene. The final step involves the reaction of 4-methoxy-3-(phenylmethyl)nitrostyrene with p-toluenesulfonyl isocyanate to form this compound.
Wissenschaftliche Forschungsanwendungen
4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile has been used in scientific research to study mitochondrial dynamics and function. Specifically, it has been used to inhibit mitochondrial fission, the process by which mitochondria divide and distribute throughout the cell. By inhibiting mitochondrial fission, researchers can study the effects on mitochondrial function and cellular processes such as apoptosis and autophagy.
Eigenschaften
IUPAC Name |
4-[(E)-1-cyano-2-(4-methoxy-3-nitrophenyl)ethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3/c1-23-17-7-4-13(9-16(17)20(21)22)8-15(11-19)14-5-2-12(10-18)3-6-14/h2-9H,1H3/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYECYYSZTMOKMN-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5803856.png)

![3,4-dimethoxy-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5803868.png)

![4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine](/img/structure/B5803877.png)
![ethyl 2-[(4-ethylphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5803884.png)

![4-chloro-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5803894.png)
![3-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5803900.png)

![methyl 4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B5803924.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5803934.png)